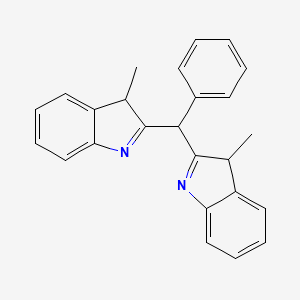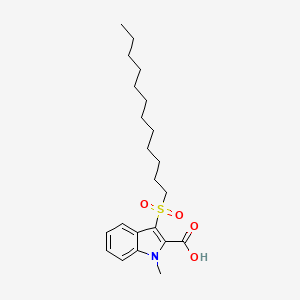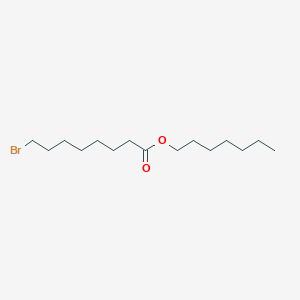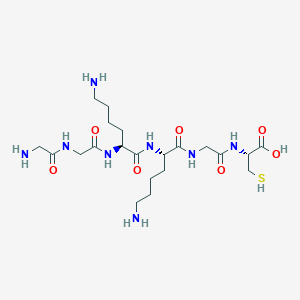![molecular formula C14H15NO2 B12586807 Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- CAS No. 647017-96-7](/img/structure/B12586807.png)
Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- is a chemical compound with the molecular formula C14H15NO2. This compound is characterized by the presence of a phenol group and a furan ring, which are connected through a butenyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- typically involves the coupling of phenolic and furanyl aldehydes with appropriate amines. One common method includes the use of mechanochemical means, where the reactants are subjected to grinding in a planetary ball mill. This method allows for efficient and quantitative synthesis of the compound .
Industrial Production Methods
Industrial production of Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- often involves large-scale chemical reactions under controlled conditions. The use of specialized equipment and optimized reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated phenols and related derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, modulating their activity. The furan ring can participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparación Con Compuestos Similares
Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- can be compared with other phenolic and furanyl compounds:
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Furan: A heterocyclic compound with a five-membered ring containing one oxygen atom.
2-Furylmethanol: A compound with a furan ring and a hydroxymethyl group.
The uniqueness of Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]- lies in its combined structure of phenol and furan, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
647017-96-7 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
2-[1-(furan-2-yl)but-3-enylamino]phenol |
InChI |
InChI=1S/C14H15NO2/c1-2-6-12(14-9-5-10-17-14)15-11-7-3-4-8-13(11)16/h2-5,7-10,12,15-16H,1,6H2 |
Clave InChI |
RXJNLFBXXMKKOI-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C1=CC=CO1)NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B12586736.png)
![2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-](/img/structure/B12586740.png)
![Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]-](/img/structure/B12586743.png)

![4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12586753.png)

![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B12586770.png)
![Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate](/img/structure/B12586778.png)
![2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]](/img/structure/B12586792.png)

![5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12586815.png)

![4-[Methyl(1-phenylethyl)amino]benzoic acid](/img/structure/B12586822.png)
